Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate
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Overview
Description
Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate is a complex organic compound with the molecular formula C17H32N2O3Si It is characterized by the presence of a cyano group, an azetidine ring, and a tert-butyldimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with (tert-butyldimethylsilyloxy)acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the tert-butyldimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the azetidine ring are key functional groups that enable the compound to bind to specific sites on proteins, thereby modulating their activity. The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and selectivity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- (tert-Butyldimethylsilyloxy)acetaldehyde
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate is unique due to its combination
Properties
Molecular Formula |
C17H32N2O3Si |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
tert-butyl 3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-3-cyanoazetidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O3Si/c1-15(2,3)22-14(20)19-12-17(11-18,13-19)9-10-21-23(7,8)16(4,5)6/h9-10,12-13H2,1-8H3 |
InChI Key |
RFNVBRGQNZJQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCO[Si](C)(C)C(C)(C)C)C#N |
Origin of Product |
United States |
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